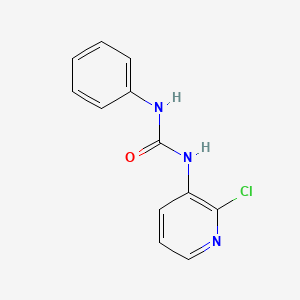

1-(2-chloro-pyridin-3-yl)-3-phenyl-urea

Description

General Context of Urea (B33335) Chemistry in Organic Synthesis and Medicinal Chemistry Research

The significance of urea in the realm of chemistry dates back to 1828, when Friedrich Wöhler's synthesis of this organic compound from inorganic starting materials marked a pivotal moment in the history of science, effectively launching the field of organic chemistry. nih.gov Since then, the urea functional group has been identified as a key structural motif in a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov

In organic synthesis, urea derivatives are valuable intermediates and building blocks. A variety of methods have been developed for their preparation, with the most traditional approach involving the reaction of amines with phosgene (B1210022) or its equivalents to form an isocyanate intermediate, which then reacts with another amine. nih.gov Concerns over the hazardous nature of phosgene have led to the development of more environmentally friendly synthetic routes. nih.govacs.org These alternative methods often utilize less toxic reagents such as carbonates, or employ catalytic processes involving carbon dioxide. acs.orgorganic-chemistry.org Rearrangement reactions, including the Curtius, Hofmann, and Lossen rearrangements, also provide pathways to urea derivatives through isocyanate intermediates. nih.govorganic-chemistry.org

In medicinal chemistry, the urea functional group is a privileged scaffold, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. nih.govbohrium.com Its ability to form stable hydrogen bonds with biological targets makes it a crucial component in the design of enzyme inhibitors and receptor modulators. bohrium.com Urea-containing compounds have found therapeutic applications as anticancer, antibacterial, anticonvulsant, and anti-HIV agents, among others. nih.gov A notable class of urea derivatives is the sulfonylureas, which are widely used in the treatment of type 2 diabetes. bohrium.com

Significance of N,N'-Disubstituted Urea Scaffolds in Contemporary Chemical Research

Among the various classes of urea derivatives, N,N'-disubstituted ureas have garnered significant attention in contemporary chemical research, particularly in the field of drug discovery. nih.govrsc.org This scaffold, characterized by two nitrogen atoms of the urea core each bearing a substituent, offers a high degree of structural diversity, allowing for the fine-tuning of a molecule's properties.

The synthesis of unsymmetrical N,N'-disubstituted ureas, where the two substituents are different, is a key focus of modern synthetic chemistry. acs.org One-pot, two-step reaction protocols have been developed to achieve this efficiently. organic-chemistry.org The versatility of this scaffold is highlighted by its presence in a wide range of biologically active compounds. For instance, N,N'-disubstituted ureas have been designed and synthesized as inhibitors of nitric oxide synthase, an enzyme implicated in neurological disorders. rsc.org

The modular nature of N,N'-disubstituted ureas allows for systematic structure-activity relationship (SAR) studies. By varying the substituents on the nitrogen atoms, researchers can explore how changes in steric and electronic properties affect a compound's interaction with its biological target. This approach has been successfully employed in the development of kinase inhibitors, a major class of anticancer drugs. nih.gov The diaryl urea motif, a type of N,N'-disubstituted urea, is a well-established pharmacophore for kinase inhibition. nih.gov

Scope and Focus of the Research Outline: 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea

This article will now narrow its focus to a specific N,N'-disubstituted urea compound: This compound . This molecule features a phenyl group and a 2-chloropyridin-3-yl group attached to the urea core. The presence of a halogenated pyridine (B92270) ring makes it a subject of interest for chemical and biological investigations.

This compound, also known by synonyms such as Forchlorfenuron, is recognized for its activity as a plant growth regulator. nih.gov However, the primary focus of this article will be on its chemical properties, synthesis, and its role in academic research beyond its agricultural applications, particularly within the context of medicinal chemistry and drug discovery. The following sections will delve into the detailed research findings related to this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(7-4-8-14-11)16-12(17)15-9-5-2-1-3-6-9/h1-8H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTBAXCGDGUJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384187 | |

| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61964-07-6 | |

| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Chloro Pyridin 3 Yl 3 Phenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Proton Environment Elucidation

Proton (¹H) NMR spectroscopy would be utilized to identify all unique proton environments within the 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea molecule. The spectrum would be expected to show distinct signals for the protons on the phenyl ring and the pyridinyl ring, as well as the two N-H protons of the urea (B33335) linkage. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, while the integration of the signal would correspond to the number of protons it represents. Furthermore, the spin-spin coupling patterns (splitting) would reveal the number of adjacent protons, allowing for the determination of the substitution pattern on both aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Phenyl-H (ortho) | Data not available | Data not available | Data not available |

| Phenyl-H (meta) | Data not available | Data not available | Data not available |

| Phenyl-H (para) | Data not available | Data not available | Data not available |

| Pyridinyl-H4 | Data not available | Data not available | Data not available |

| Pyridinyl-H5 | Data not available | Data not available | Data not available |

| Pyridinyl-H6 | Data not available | Data not available | Data not available |

| Urea-NH (phenyl side) | Data not available | Data not available | Data not available |

| Urea-NH (pyridinyl side) | Data not available | Data not available | Data not available |

| No experimental data for this compound was found in the searched scientific literature. |

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Framework Identification

Carbon-13 (¹³C) NMR spectroscopy would be employed to identify all unique carbon atoms in the molecule. The spectrum would display separate signals for each carbon in the phenyl and pyridinyl rings, as well as a characteristic signal for the carbonyl carbon of the urea group. The chemical shifts of these signals would provide insight into the nature of each carbon's bonding and electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl-C1 (ipso) | Data not available |

| Phenyl-C2/C6 (ortho) | Data not available |

| Phenyl-C3/C5 (meta) | Data not available |

| Phenyl-C4 (para) | Data not available |

| Pyridinyl-C2 (C-Cl) | Data not available |

| Pyridinyl-C3 (C-N) | Data not available |

| Pyridinyl-C4 | Data not available |

| Pyridinyl-C5 | Data not available |

| Pyridinyl-C6 | Data not available |

| Urea C=O | Data not available |

| No experimental data for this compound was found in the searched scientific literature. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

To establish the complete bonding framework and spatial arrangement of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the phenyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the phenyl ring and the pyridinyl ring to the urea linkage by observing correlations from the N-H protons to the carbons of the respective rings and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the urea group, the C=O (carbonyl) stretching, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the phenyl and pyridinyl rings. The C-Cl stretching frequency would also be observable.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch (Urea) | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available |

| C=O Stretch (Urea) | Data not available | Data not available |

| C=C Stretch (Aromatic) | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

| No experimental data for this compound was found in the searched scientific literature. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, resulting from the breakdown of the molecule in the mass spectrometer, would yield characteristic fragment ions. Analysis of these fragments would help to confirm the presence of the phenyl, urea, and chloropyridinyl moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula (C₁₂H₁₀ClN₃O) by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Value |

| Molecular Formula | C₁₂H₁₀ClN₃O |

| Calculated Molecular Weight | 247.68 g/mol |

| HRMS Calculated Exact Mass | Data not available |

| Major Fragment Ions (m/z) | Data not available |

| No experimental data for this compound was found in the searched scientific literature. |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation via Fragmentation Pathways.

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of phenylurea compounds. By subjecting the protonated molecule to collision-induced dissociation, characteristic fragmentation patterns emerge that allow for the unambiguous identification of the molecule and its isomers. The fragmentation of this compound is expected to follow established pathways for substituted phenyl pyridyl ureas, primarily involving cleavages around the central urea moiety. nih.govnih.gov

The primary fragmentation route for N,N'-substituted ureas typically involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov For this compound, two main fragmentation pathways are anticipated, initiated by the cleavage of either the C-N bond adjacent to the phenyl ring or the C-N bond adjacent to the chloropyridinyl ring.

A key study on the differentiation of isomeric phenyl pyridyl ureas demonstrated that while the fragment ions are often identical, their relative intensities can vary significantly, allowing for clear differentiation. researchgate.net The collision-induced dissociation of protonated 1-phenyl-3-(3-pyridyl)urea, a close analog to the target compound, reveals characteristic fragment ions that can be extrapolated to predict the fragmentation of this compound. researchgate.net

The expected major fragmentation pathways for the protonated molecule [M+H]⁺ of this compound are detailed in the table below. The initial protonation is likely to occur at the nitrogen atom of the pyridine (B92270) ring or one of the urea nitrogens.

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 248.06 | 129.02 | [2-chloro-3-aminopyridine + H]⁺ | C₇H₅NO |

| 248.06 | 120.06 | [aniline + H]⁺ | C₆H₃ClN₂O |

| 248.06 | 93.06 | [C₆H₅NH₂]⁺ | C₆H₅NCO |

| 129.02 | 94.03 | [C₅H₅N]⁺ | Cl |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

The fragmentation process is initiated by the protonation of the molecule. Subsequent collision-induced dissociation leads to the cleavage of the urea bridge. The formation of the ion at m/z 129.02 corresponds to the protonated 2-chloro-3-aminopyridine, resulting from the loss of phenyl isocyanate. Conversely, the formation of the aniline (B41778) fragment ion at m/z 93.06 arises from the loss of 2-chloro-3-isocyanatopyridine (B3359496). The relative abundance of these fragments provides structural information and can be used to distinguish between isomers. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive understanding of its solid-state conformation can be inferred from the crystallographic data of closely related analogs. Studies on compounds such as 1-(2-chlorophenyl)-3-(p-tolyl)urea and 1-(2-aminophenyl)-3-phenylurea provide valuable insights into the expected molecular geometry, intermolecular interactions, and crystal packing. researchgate.netnih.gov

Phenylurea derivatives are known to adopt a relatively planar conformation in the solid state, stabilized by intramolecular hydrogen bonds. However, significant torsion angles can be observed between the plane of the urea group and the aromatic rings. In the crystal structure of 1-(2-aminophenyl)-3-phenylurea, the phenyl ring has a dihedral angle of 47.0(1)° with the mean plane of the urea unit. nih.gov A similar twisted conformation can be anticipated for this compound.

The crystal packing is expected to be dominated by intermolecular hydrogen bonds involving the N-H groups of the urea linkage and the carbonyl oxygen, as well as the nitrogen atom of the pyridine ring. These interactions typically lead to the formation of one-dimensional chains or two-dimensional networks. researchgate.netnih.gov For instance, in the crystal of 1-(2-aminophenyl)-3-phenylurea, molecules are linked into chains via N-H···O hydrogen bonds. nih.gov The presence of the chlorine atom and the pyridyl nitrogen in the target compound may introduce additional weak interactions, such as C-H···Cl or C-H···N contacts, further influencing the crystal packing.

The table below presents a comparison of crystallographic data for related phenylurea derivatives, which can serve as a reference for the expected parameters of this compound.

Table 2: Comparative Crystallographic Data of Related Phenylurea Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea | Monoclinic | P2₁/c | 23.904(2) | 4.6173(3) | 11.6906(13) | 96.895(9) | researchgate.net |

| 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea | Orthorhombic | P2₁2₁2₁ | 8.5344(8) | 12.0204(16) | 13.4504(13) | 90 | researchgate.net |

| 1-(2-aminophenyl)-3-phenylurea | Monoclinic | P2₁/c | 16.1742(4) | 4.5667(1) | 16.3259(4) | 106.548(1) | nih.gov |

Based on these examples, it is plausible that this compound would crystallize in a monoclinic or orthorhombic system, with a packing arrangement dictated by strong N-H···O and N-H···N hydrogen bonds, resulting in a stable, three-dimensional supramolecular architecture. The precise conformational details, including bond lengths, bond angles, and torsion angles, would be definitively determined by a dedicated single-crystal X-ray diffraction study.

Computational and Theoretical Investigations of 1 2 Chloro Pyridin 3 Yl 3 Phenyl Urea

Quantum Chemical Calculations for Electronic Structure and Molecular Properties.

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic characteristics and geometric parameters of molecules. For 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea, these methods offer a detailed picture of its three-dimensional arrangement and electronic distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on similar pyridyl ureas have shown that the conformational landscape is primarily determined by the rotational barriers around the C-N bonds of the urea (B33335) bridge. acs.org For this compound, several conformations are possible, arising from the relative orientations of the pyridyl and phenyl rings with respect to the urea moiety.

Table 1: Calculated Relative Energies of Possible Conformations of a Generic Pyridyl-Phenyl Urea

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-N) |

| Planar, anti-anti | 0.0 | ~180° |

| Planar, syn-anti | 1.5 | ~0°, ~180° |

| Non-planar | 3.2 | Varies |

Note: This table is illustrative and based on general findings for pyridyl-phenyl ureas. Specific values for this compound would require dedicated calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound is expected to show distinct regions of positive and negative potential.

The regions of negative electrostatic potential (electron-rich) are typically located around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, making these sites susceptible to electrophilic attack and hydrogen bond donation. researchgate.netnih.gov Conversely, the areas of positive potential (electron-poor) are generally found around the N-H protons of the urea linker, indicating their propensity for nucleophilic attack and hydrogen bond acceptance. nih.gov The chlorine atom on the pyridine ring will also influence the MEP, creating a region of localized potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy and distribution of these orbitals are key determinants of a molecule's chemical behavior. wuxiapptec.com

For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the urea linkage, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is expected to be distributed over the electron-deficient chloropyridine ring, suggesting its susceptibility to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. rjptonline.org

Table 2: Representative Frontier Molecular Orbital Energies for a Pyridyl-Urea System

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative and intended for illustrative purposes. Actual values for this compound would need to be calculated specifically.

Intermolecular Interaction Studies of Pyridyl-Substituted Ureas.

The way molecules of this compound interact with each other in the solid state is governed by a variety of non-covalent forces. These interactions dictate the crystal packing and the resulting macroscopic properties of the material.

The urea functionality is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust and predictable hydrogen bonding networks. mdpi.com In the solid state, pyridyl-substituted ureas often form one-dimensional chains or tapes through N-H···O=C hydrogen bonds between the urea moieties of adjacent molecules. researchgate.netnih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor, leading to more complex three-dimensional networks. acs.org The specific hydrogen bonding patterns are critical in determining the crystal structure.

Substituent Effects on the Chemical and Electronic Properties of Pyridyl-Phenyl Urea Systems

The chemical and electronic properties of pyridyl-phenyl urea systems are significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into these effects by analyzing various molecular descriptors. These descriptors help in understanding the reactivity, stability, and potential biological activity of the compounds.

The introduction of different functional groups can alter the electron density distribution across the molecule, affecting properties such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, dipole moment, and electrostatic potential. For instance, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridine ring can modulate the electronic characteristics of the entire molecule. nih.govnih.gov

In the case of this compound, the chlorine atom at the 2-position of the pyridine ring acts as an electron-withdrawing group. This influences the electron density on the pyridine ring and, consequently, the reactivity of the adjacent urea linkage. Similarly, substituents on the phenyl ring can further tune the electronic properties. Quantitative structure-activity relationship (QSAR) analyses on related diaryl urea derivatives have shown that parameters describing lipophilicity, steric bulk, and electronic effects are crucial for their biological activity. nih.govnih.gov

Computational models can predict how different substituents on the phenyl ring of this compound would alter its electronic properties. The following table illustrates hypothetical data based on general principles observed in computational studies of substituted aromatic systems. The calculations would typically be performed using a specified level of theory, such as B3LYP with a 6-311G(d,p) basis set. bohrium.com

Table 1: Predicted Electronic Properties of Substituted this compound Derivatives (Note: This data is illustrative and based on general trends from computational chemistry studies. Specific values would require dedicated DFT calculations for each molecule.)

| Substituent on Phenyl Ring (para-position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H (Hydrogen) | -6.5 | -1.8 | 4.7 | 3.5 |

| -CH₃ (Methyl) | -6.3 | -1.7 | 4.6 | 3.8 |

| -OCH₃ (Methoxy) | -6.1 | -1.6 | 4.5 | 4.1 |

| -Cl (Chloro) | -6.7 | -2.0 | 4.7 | 2.9 |

| -NO₂ (Nitro) | -7.2 | -2.5 | 4.7 | 1.5 |

From this illustrative data, we can infer several trends:

Electron-donating groups (like -CH₃ and -OCH₃) tend to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack. This generally leads to a smaller HOMO-LUMO gap, which can be correlated with higher reactivity. nih.gov

The dipole moment is also significantly affected by substituents, which can influence the solubility and binding characteristics of the molecule.

These computational insights are crucial for designing molecules with specific electronic properties, for example, in the development of new materials or therapeutic agents where tuning the electronic character is key to performance. researchgate.net

Reaction Mechanism Studies via Computational Modeling for Urea Formation Pathways

The formation of this compound typically proceeds through the reaction of 2-chloro-3-aminopyridine with phenyl isocyanate. Computational modeling, particularly using DFT, can elucidate the step-by-step mechanism of this reaction, including the identification of transition states and intermediates.

The generally accepted mechanism for urea formation from an amine and an isocyanate involves a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. nih.gov This process can be modeled to determine the activation energies and reaction enthalpies for each step.

A plausible reaction pathway for the synthesis of this compound is as follows:

Nucleophilic Attack: The nitrogen atom of the amino group (-NH₂) of 2-chloro-3-aminopyridine acts as a nucleophile and attacks the central carbon atom of the phenyl isocyanate (-N=C=O). This is typically the rate-determining step.

Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate.

Proton Transfer: An intramolecular or solvent-assisted proton transfer occurs from the nitrogen of the original aminopyridine to the nitrogen of the isocyanate.

Product Formation: This proton transfer results in the formation of the stable urea linkage, yielding the final product, this compound.

Computational studies can provide detailed energy profiles for this reaction pathway. The following table provides a hypothetical energy profile for the reaction, illustrating the relative energies of the reactants, transition state, intermediate, and product.

Table 2: Hypothetical Energy Profile for the Reaction of 2-chloro-3-aminopyridine with Phenyl Isocyanate (Note: This data is illustrative. Actual values would be obtained from DFT calculations of the reaction pathway.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-chloro-3-aminopyridine + Phenyl Isocyanate | 0 |

| Transition State 1 (TS1) | Nucleophilic attack of amine on isocyanate | +15 |

| Intermediate | Zwitterionic species | -5 |

| Transition State 2 (TS2) | Proton transfer | +2 |

| Product | This compound | -20 |

Furthermore, computational models can investigate the influence of catalysts, such as tertiary amines or organometallic compounds, which are sometimes used in urea synthesis. These catalysts can alter the reaction mechanism, for example, by activating the isocyanate or facilitating the proton transfer, thereby lowering the activation energy and increasing the reaction rate.

Chemical Reactivity and Derivatization Strategies for 1 2 Chloro Pyridin 3 Yl 3 Phenyl Urea

Reactions at the Urea (B33335) Moiety of the Chemical Compound

The urea functional group (-NH-CO-NH-) is a stable amide-like structure, but its nitrogen atoms retain nucleophilic character and can undergo specific reactions under appropriate conditions.

The stability of the urea linkage in 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea is significant, yet it is not entirely inert. Hydrolysis, the cleavage of the urea bond to yield 2-chloro-3-aminopyridine and aniline (B41778), typically requires harsh conditions such as strong acids or bases at elevated temperatures. Under neutral or mildly acidic/basic aqueous conditions at room temperature, the compound exhibits considerable stability.

The chloro-pyridyl group also has its own stability profile. While the carbon-chlorine bond on an aromatic ring is generally robust, studies on similar compounds like 2-chloropyridine (B119429) have shown that hydrolysis to form the corresponding pyridin-2-one derivative can occur under subcritical and supercritical water conditions, often catalyzed by acid. researchgate.net

Metabolic studies on the related compound Forchlorfenuron, an isomer with the urea group at the 4-position of the pyridine (B92270) ring, reveal that biological systems can hydroxylate the phenyl ring to form metabolites like 4-hydroxyphenyl-forchlorfenuron and 3-hydroxyphenyl-forchlorfenuron, while the core urea and chloro-pyridyl structures remain intact. researchgate.netnih.gov This suggests a high degree of stability of the primary structure under physiological conditions.

Table 1: Stability and Hydrolysis of this compound under Different Conditions

| Condition | Urea Moiety Reactivity | Chloro-Pyridyl Moiety Reactivity | Primary Products |

|---|---|---|---|

| Neutral Aqueous | Highly Stable | Highly Stable | No reaction |

| Strong Acid (e.g., HCl), Heat | Hydrolysis | Stable | 2-chloro-3-aminopyridine, Aniline, CO2 |

| Strong Base (e.g., NaOH), Heat | Hydrolysis | Stable | 2-chloro-3-aminopyridine, Aniline, CO3^2- |

| Supercritical Water | Hydrolysis | Hydrolysis (dechlorination) | 3-aminopyridin-2(1H)-one, Aniline |

The nitrogen atoms of the urea moiety can act as nucleophiles, allowing for N-alkylation and N-acylation reactions to introduce new substituents. The reactivity of the two nitrogen atoms may differ due to the electronic influence of the attached aromatic rings. The nitrogen adjacent to the electron-deficient pyridine ring (N1) is expected to be less nucleophilic than the nitrogen adjacent to the phenyl ring (N3).

N-acylation can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of acylureas, which are valuable intermediates in medicinal chemistry. nih.gov The synthesis of acyl ureas often proceeds in a two-step method, which can be adapted for this compound. nih.gov

Table 2: Potential N-Alkylation and N-Acylation Products

| Reagent | Reaction Type | Potential Product Name |

|---|---|---|

| Methyl Iodide (CH₃I) | N-Alkylation | 1-(2-chloro-pyridin-3-yl)-1-methyl-3-phenyl-urea |

| Acetyl Chloride (CH₃COCl) | N-Acylation | 1-Acetyl-1-(2-chloro-pyridin-3-yl)-3-phenyl-urea |

Reactions at the Pyridyl Ring of the Chemical Compound

The 2-chloropyridine ring is the most reactive part of the molecule for derivatization, primarily due to the presence of the chlorine atom, which can be replaced via substitution or participate in cross-coupling reactions.

The most significant reaction pathway for the pyridyl ring is nucleophilic aromatic substitution (SNAr) at the C2 position, replacing the chlorine atom. youtube.com The electron-withdrawing nitrogen atom within the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction, particularly for substituents at the ortho (C2) and para (C4) positions. libretexts.orgnih.gov This makes the 2-chloro position highly susceptible to attack by a wide range of nucleophiles. youtube.com

Common nucleophiles for this reaction include amines, alkoxides, and thiols. The reaction is often carried out by heating the substrate with the nucleophile, sometimes in the presence of a base. youtube.com This strategy is a cornerstone for building molecular diversity from chloropyridine precursors.

The chlorine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Reacting the compound with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups at the C2 position. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the chloro-pyridyl moiety with a primary or secondary amine, using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

Sonogashira Coupling: This involves the coupling of the chloro-pyridyl group with a terminal alkyne to introduce an alkynyl substituent, catalyzed by palladium and a copper(I) co-catalyst. nih.gov

These cross-coupling reactions offer a highly versatile and efficient route to a vast array of derivatives, significantly expanding the chemical space accessible from the parent molecule. researchgate.netnih.gov

Table 3: Derivatization of the Pyridyl Ring

| Reaction Type | Reagent/Catalyst System | Position of Reaction | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., Morpholine), Heat | C2 | 2-Amino-substituted pyridine derivative |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, Base | C2 | 2-Phenyl-substituted pyridine derivative |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst, Ligand, Base | C2 | 2-(Phenylamino)-substituted pyridine derivative |

Reactions at the Phenyl Ring of the Chemical Compound

The phenyl ring of this compound is a key site for chemical modification. Its reactivity is primarily governed by the electronic effects of the substituent, which in this case is the ureido group linked to the 2-chloro-pyridin-3-yl moiety.

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this substitution on the phenyl ring of this compound are dictated by the nature of the ureido substituent (-NH-CO-NH-pyridin-3-yl).

The ureido group is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom directly attached to the phenyl ring, which can be delocalized into the aromatic system through resonance. wikipedia.orgquora.com This donation of electron density increases the nucleophilicity of the phenyl ring, making it more susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The resonance structures indicate an increase in electron density at the ortho and para positions, thus directing incoming electrophiles to these sites. quora.comlumenlearning.com

The activating nature of the ureido group is a result of the interplay between its electron-donating resonance effect (+M) and its electron-withdrawing inductive effect (-I), with the resonance effect being dominant. wikipedia.orgnih.gov

Conversely, the 2-chloro-pyridin-3-yl group attached to the second nitrogen of the urea linkage has an electron-withdrawing effect. However, this effect is primarily experienced by the adjacent urea nitrogen and has a less direct influence on the electron density of the distal phenyl ring.

| Reaction Type | Typical Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-chloro-pyridin-3-yl)-3-(2-nitrophenyl)urea and 1-(2-chloro-pyridin-3-yl)-3-(4-nitrophenyl)urea |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-(2-chloro-pyridin-3-yl)-3-(2-bromophenyl)urea and 1-(2-chloro-pyridin-3-yl)-3-(4-bromophenyl)urea |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-(2-chloro-pyridin-3-yl)-3-(2-alkylphenyl)urea and 1-(2-chloro-pyridin-3-yl)-3-(4-alkylphenyl)urea |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 1-(2-chloro-pyridin-3-yl)-3-(2-acetylphenyl)urea and 1-(2-chloro-pyridin-3-yl)-3-(4-acetylphenyl)urea |

| Sulfonation | Fuming H₂SO₄ | 1-(2-chloro-pyridin-3-yl)-3-(2-sulfophenyl)urea and 1-(2-chloro-pyridin-3-yl)-3-(4-sulfophenyl)urea |

It is important to note that the reaction conditions would need to be carefully controlled to avoid potential side reactions, such as reactions on the pyridine ring or with the urea linkage itself.

Design and Synthesis of Analogues and Derivatives of the Chemical Compound

The design and synthesis of analogues and derivatives of this compound are of significant interest for structure-activity relationship (SAR) studies in various fields, including agrochemistry and medicinal chemistry. Modifications to the phenyl ring can significantly impact the biological activity, selectivity, and physicochemical properties of the molecule.

A common strategy for generating analogues involves the introduction of a variety of substituents at the ortho, meta, and para positions of the phenyl ring. This can be achieved through two primary routes:

Synthesis from Substituted Anilines: The most straightforward approach is the reaction of variously substituted anilines with a suitable isocyanate or carbamate (B1207046) precursor containing the 2-chloro-pyridin-3-yl moiety. For instance, reacting 2-chloro-3-isocyanatopyridine (B3359496) with a substituted aniline would yield the desired derivative.

Post-synthetic Modification: This involves carrying out electrophilic aromatic substitution reactions on the parent compound, this compound, as detailed in the previous section.

The table below presents a hypothetical library of derivatives that could be synthesized to explore the chemical space around the phenyl ring.

| Derivative | Substitution on Phenyl Ring | Rationale for Synthesis |

| 1-(2-chloro-pyridin-3-yl)-3-(4-methylphenyl)urea | Electron-donating group (EDG) | To probe the effect of increased lipophilicity and electron density. |

| 1-(2-chloro-pyridin-3-yl)-3-(4-methoxyphenyl)urea | Strong electron-donating group (EDG) | To investigate the impact of a strong resonance-donating group. |

| 1-(2-chloro-pyridin-3-yl)-3-(4-chlorophenyl)urea | Electron-withdrawing group (EWG) | To assess the influence of a halogen bond donor and an EWG. |

| 1-(2-chloro-pyridin-3-yl)-3-(4-trifluoromethylphenyl)urea | Strong electron-withdrawing group (EWG) | To explore the effect of a strongly deactivating group on activity. |

| 1-(2-chloro-pyridin-3-yl)-3-(3,4-dichlorophenyl)urea | Multiple electron-withdrawing groups | To study the impact of multiple substituents on the phenyl ring. |

Analytical Method Development for 1 2 Chloro Pyridin 3 Yl 3 Phenyl Urea

Chromatographic Separations for Purity Assessment and Quantitative Analysis.

Chromatographic techniques are central to the separation and quantification of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea from potential impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the analysis of phenylurea compounds due to their polarity and thermal lability. A typical HPLC method for this compound would be a reversed-phase method.

Stationary Phase: A C18 column is the most common choice for the separation of phenylurea herbicides, offering a good balance of hydrophobicity and retention. nih.gov Columns with a particle size of 2.7 to 5 µm and lengths ranging from 100 to 250 mm are frequently employed.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier. Acetonitrile (B52724) is a common organic modifier, often used in a gradient or isocratic elution with water. nih.gov To improve peak shape and resolution, the aqueous phase is often acidified with formic acid or a phosphate (B84403) buffer is used to control the pH. researchgate.net

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used for the detection of phenylurea compounds. nih.gov The chromophores in the this compound molecule, specifically the phenyl and pyridinyl rings, are expected to exhibit significant UV absorbance, likely in the range of 210 to 270 nm. A common detection wavelength for similar compounds is 245 nm. nih.gov

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a certified reference standard. The concentration of this compound in a sample is then determined by interpolating its peak area on this curve.

Table 1: Representative HPLC Method Parameters for Analysis of Phenylurea Compounds

| Parameter | Typical Conditions |

| Column | Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm |

| Mobile Phase | [A] 0.025 M potassium phosphate buffer, pH 2.5[B] AcetonitrileIsocratic or Gradient Elution (e.g., 50:50 A:B) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 245 nm |

| Injection Volume | 0.5 - 10 µL |

This table presents typical starting conditions for method development based on established methods for related phenylurea compounds.

The direct analysis of many phenylurea compounds by Gas Chromatography (GC) can be challenging due to their relatively low volatility and thermal instability. chromatographyonline.com These compounds can degrade at the high temperatures required for volatilization in the GC inlet, leading to poor peak shapes, and inaccurate quantification.

However, if GC analysis is necessary, a derivatization step is often required to convert the urea (B33335) functional group into a more volatile and thermally stable derivative. While specific derivatization procedures for this compound are not documented, general approaches for phenylureas could be explored.

Should direct GC analysis be attempted, a highly inert system with a low-bleed, mid-polarity capillary column would be advisable to minimize on-column degradation. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be used for detection. Given these challenges, GC is generally considered less suitable than HPLC for the routine analysis of this compound.

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy).

While a standalone UV-Vis spectrophotometric method for the quantification of this compound is possible, it is generally less specific than chromatographic methods. This is because any substance in the sample matrix that absorbs at the same wavelength will interfere with the analysis.

However, UV-Vis spectroscopy is a fundamental component of HPLC detection, as discussed previously. For a pure sample of this compound dissolved in a suitable solvent (such as acetonitrile or methanol), a UV spectrum can be recorded to determine the wavelength of maximum absorbance (λmax). This λmax can then be used to construct a Beer-Lambert law calibration curve (absorbance vs. concentration) for the quantification of the pure compound. The UV spectrum can also serve as a preliminary identification tool.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS).

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, provide a powerful tool for both the identification and quantification of this compound, especially in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of phenylurea compounds. researchgate.netnih.gov After separation by HPLC, the analyte enters the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for definitive identification and quantification.

Ionization: Electrospray ionization (ESI) in the positive ion mode is a common choice for phenylurea compounds, as the urea and pyridine (B92270) moieties can be readily protonated.

Mass Analysis: A triple quadrupole (MS/MS) or a high-resolution mass spectrometer (such as a time-of-flight (TOF) or Orbitrap) can be used. researchgate.net In MS/MS, specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantitative analysis. For high-resolution MS, the accurate mass measurement allows for the determination of the elemental composition, further confirming the identity of the compound.

Table 2: Illustrative LC-MS Parameters for Phenylurea Analysis

| Parameter | Typical Conditions |

| LC System | Similar to HPLC conditions described above. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions (MRM) | A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored. These would need to be determined experimentally. |

| Capillary Voltage | 3 - 5 kV |

| Source Temperature | 100 - 150 °C |

| Desolvation Temperature | 300 - 450 °C |

This table provides a general guide; specific parameters would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, the application of GC-MS to this compound would likely require a derivatization step to improve its chromatographic behavior. If successful, GC-MS would provide excellent selectivity and structural information based on the mass spectrum of the derivatized compound. However, due to the aforementioned thermal lability, LC-MS is generally the preferred hyphenated technique for this class of compounds.

Future Research Directions and Unexplored Avenues in the Chemistry of 1 2 Chloro Pyridin 3 Yl 3 Phenyl Urea

Development of Novel and Environmentally Benign Synthetic Methodologies

The synthesis of pyridylureas traditionally involves methods that can be resource-intensive and may utilize hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic routes to 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea.

Current Approaches and Future Possibilities:

Traditional Synthesis: The conventional synthesis of similar N,N'-disubstituted ureas often involves the reaction of an amine with an isocyanate. nih.gov For the target compound, this would likely involve reacting 3-amino-2-chloropyridine (B31603) with phenyl isocyanate. However, the synthesis of the 3-amino-2-chloropyridine precursor and the use of isocyanates can present challenges in terms of safety and environmental impact.

Catalyst-Free and Greener Alternatives: Research into the synthesis of related quinazolin-2,4(1H,3H)-diones from N-pyridyl ureas has demonstrated the feasibility of metal-free cyclocondensation reactions. mdpi.com Future work could explore similar catalyst-free approaches for the direct synthesis of this compound, potentially through a one-pot, multi-component reaction (MCR) strategy. mdpi.com MCRs are known for their efficiency and atom economy, aligning with the principles of green chemistry. mdpi.com

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this and related compounds.

Alternative Reagents: Investigating alternatives to phosgene (B1210022) and its derivatives for the generation of the urea (B33335) linkage is a critical avenue. nih.gov The development of methods using safer carbonyl sources would represent a significant advancement.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, simplified purification | Identifying suitable starting materials and reaction conditions for a one-pot synthesis. |

| Catalyst-Free Synthesis | Avoids metal contamination, lower cost | Exploring thermal or microwave-assisted conditions to promote the reaction without a catalyst. |

| Flow Chemistry | Enhanced safety, better process control, easy scalability | Optimizing reaction parameters in a continuous flow setup. |

| Phosgene-Free Reagents | Reduced toxicity and handling risks | Investigating the use of reagents like carbonyldiimidazole or other safer carbonyl synthons. |

Exploration of Advanced Spectroscopic and Spectrometric Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental. While standard techniques like NMR and IR spectroscopy are essential, advanced methods can provide more nuanced information.

Future Spectroscopic and Spectrometric Studies:

Isomer Differentiation: Mass spectrometry-based techniques, particularly ion mobility-mass spectrometry (IM-MS), have proven effective in differentiating isomeric pyridyl ureas. nih.gov Applying cyclic IM-MS could resolve the structural nuances between the 3-pyridyl isomer and its 2- and 4-pyridyl counterparts based on their different collision cross-sections. nih.gov

Solid-State Structure: Single-crystal X-ray diffraction is crucial for unambiguously determining the solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net This is particularly important for understanding how the molecule packs in a crystal lattice, which can influence its physical properties.

Hydrogen Bonding and Conformational Analysis: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can fully elucidate the proton and carbon environments. In conjunction with computational studies, these techniques can shed light on the preferred conformations in solution and the nature of intramolecular hydrogen bonds, for example, between the urea N-H and the pyridine (B92270) nitrogen. researchgate.net

Vibrational Spectroscopy: A detailed analysis of the FT-IR and Raman spectra, supported by theoretical calculations (e.g., DFT), can provide a complete assignment of the vibrational modes. rsc.org This can be a sensitive probe of intermolecular interactions, particularly the hydrogen bonds involving the urea moiety.

In-depth Computational Studies on Reactivity, Stability, and Intermolecular Interactions

Computational chemistry offers a powerful toolkit to predict and understand the behavior of this compound at a molecular level, guiding future experimental work.

Key Computational Research Areas:

Conformational Analysis and Isomer Stability: Quantum chemical calculations can determine the relative stabilities of different conformers and isomers. rsc.org For the target molecule, this would involve mapping the potential energy surface related to the rotation around the C-N bonds of the urea linker.

Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) can be used to model reaction pathways, for instance, in the nucleophilic substitution of the chlorine atom on the pyridine ring. nih.govresearchgate.net Such studies can predict the activation energies and transition state geometries, providing insights into the compound's reactivity. Molecular orbital calculations can help understand the influence of substituents on the reaction rates. nih.govresearchgate.net

Intermolecular Interactions: A detailed analysis of the non-covalent interactions is crucial. researchgate.net Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to characterize and quantify hydrogen bonds, halogen bonds, and π-π stacking interactions in the solid state. researchgate.netias.ac.in This understanding is fundamental to crystal engineering and predicting the material's properties.

Molecular Docking: If this compound is explored for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. nih.govnih.gov

Investigation of Diverse Chemical Transformations and Functionalization Strategies

Exploring the chemical reactivity of this compound can lead to the synthesis of new derivatives with potentially interesting properties. The 2-chloropyridine (B119429) moiety is a versatile handle for various chemical transformations.

Potential Functionalization Pathways:

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. chempanda.comwikipedia.org This opens up avenues to introduce a wide range of functional groups, such as alkoxy, amino, or thiol moieties, leading to a library of new compounds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are powerful tools for C-C and C-N bond formation. These could be employed to attach different aryl, alkyl, or amino groups at the 2-position of the pyridine ring.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification can alter the electronic properties of the pyridine ring and serve as a precursor for further functionalization. wikipedia.org

Functionalization of the Phenyl Ring: The phenyl group of the urea moiety can also be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can modulate the molecule's properties.

The table below summarizes potential transformations:

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Substitution | Alcohols/alkoxides, amines, thiols | 2-alkoxy, 2-amino, or 2-thioether derivatives |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 2-arylpyridine derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 2-aminopyridine derivatives |

| N-Oxidation | m-CPBA or other oxidizing agents | 1-(2-chloro-1-oxido-pyridin-3-yl)-3-phenyl-urea |

Q & A

Q. What are the standard synthetic routes for 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea, and which characterization techniques are essential for confirming its structure?

The synthesis typically involves coupling 2-chloro-3-aminopyridine with phenyl isocyanate or via carbodiimide-mediated reactions. For example, urea bond formation can be achieved using coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in solvents such as dimethylformamide (DMF) under reflux conditions . Characterization relies on:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., aromatic protons at δ 7.34–8.65 ppm in DMSO-) .

- IR spectroscopy : Urea carbonyl stretching vibrations (~1640–1680 cm) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 480.2 for derivatives) .

Q. What analytical methods are recommended for quantifying purity in research settings?

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for baseline separation of impurities.

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

- Melting Point Determination : Sharp melting points (e.g., 151–152°C for derivatives) indicate high crystallinity and purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when encountering low reactivity in urea bond formation?

- Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity of intermediates .

- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate carbodiimide-mediated coupling .

- Temperature Control : Heating to 60–80°C improves reaction kinetics without degrading sensitive groups .

Q. What strategies are effective in elucidating the mechanism of action of this compound in antiproliferative assays?

- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity .

- Cellular Assays : Use MTT or Mosmann’s colorimetric assay () to measure cytotoxicity in cancer cell lines (e.g., IC values) .

- Molecular Docking : Predict binding interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .

Q. How should discrepancies in reported bioactivity data across studies be addressed methodologically?

- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed DMSO concentration ≤0.1% v/v) .

- Positive Controls : Include reference compounds (e.g., paclitaxel for cytotoxicity) to validate assay sensitivity .

- Data Normalization : Account for variations in cell passage number and culture media batches .

Q. What structural modifications have been explored to enhance bioactivity, and what methodological approaches guide SAR studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.